Regioisomeric Scaffold Differentiation: 4‑Aza vs. 5‑Aza and 6‑Aza Spiro[2.5]octane Carboxamide Cores
The three regioisomeric azaspiro[2.5]octane carboxamide scaffolds (4‑aza, 5‑aza, 6‑aza) have been optimized for completely distinct target classes. The 6‑azaspiro[2.5]octane carboxamide scaffold produced nanomolar H3R antagonists with exemplar compound 6s (6‑aza series) showing a brain‑to‑plasma ratio of ~3 and statistically significant in vivo efficacy in a mouse novel object recognition model at 1–10 mg/kg s.c. [REFS‑1]. The 5‑azaspiro[2.5]octane‑7‑carboxamide series yielded HER2 sheddase inhibitors with IC50 values as low as 52 nM [REFS‑2]. The 4‑azaspiro[2.5]octane scaffold has been patented separately for glucosylceramidase inhibition, with a 4‑aza diol derivative achieving Ki = 2.60 nM [REFS‑3]. No single regioisomer has been shown to potently address all three target classes, indicating that the nitrogen position is a critical selectivity determinant.
| Evidence Dimension | Target selectivity profile by scaffold regioisomer |
|---|---|
| Target Compound Data | 4‑azaspiro[2.5]octane scaffold: Ki = 2.60 nM against lysosomal acid glucosylceramidase (for a 6,7‑diol derivative) [REFS‑3] |
| Comparator Or Baseline | 6‑azaspiro[2.5]octane scaffold: H3R functional antagonism at nanomolar potency; compound 6s brain‑to‑plasma ratio ~3 [REFS‑1]; 5‑azaspiro[2.5]octane scaffold: HER2 sheddase IC50 = 52 nM [REFS‑2] |
| Quantified Difference | Target engagement is scaffold‑dependent; 4‑aza series has demonstrated glucosylceramidase inhibition at Ki = 2.60 nM, a target not reported for the 5‑aza or 6‑aza series |
| Conditions | Enzymatic inhibition assays (glucosylceramidase, pH 7.0); cell‑based HER2 sheddase assay (BT474 cells); H3R functional assay and mouse pharmacokinetic/pharmacodynamic model |
Why This Matters
Procurement of the 4‑aza scaffold rather than the commercially more common 5‑aza or 6‑aza variants is essential for programs targeting glucosylceramidase or for scaffold‑hopping campaigns seeking unexplored chemical space.
- [1] Brown, D. G., Bernstein, P. R., Griffin, A., et al. J. Med. Chem. 2014, 57, 733‑758. View Source
- [2] BindingDB Entry BDBM50203529: HER2 sheddase IC50 = 52 nM. View Source
- [3] BindingDB Entry BDBM285819: lysosomal acid glucosylceramidase Ki = 2.60 nM. View Source
